molecular formula C10H19N5O16P3Rh B038253 Rh(H2O)3ATP CAS No. 117405-93-3

Rh(H2O)3ATP

Cat. No.: B038253
CAS No.: 117405-93-3
M. Wt: 661.11 g/mol
InChI Key: ZWJDCHYKBQPXLD-UHFFFAOYSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rh(H2O)3ATP typically involves the reaction of rhodium chloride with adenosine triphosphate in an aqueous solution. The reaction is carried out under controlled pH conditions, usually around pH 5-6, to ensure the stability of the complex. The reaction mixture is stirred at room temperature for several hours to allow the formation of the complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of larger reaction vessels, precise control of reaction conditions, and purification steps to isolate the desired complex. Techniques such as crystallization or chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Rh(H2O)3ATP can undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The water molecules coordinated to rhodium can be replaced by other ligands, leading to the formation of new complexes.

    Hydrolysis Reactions: The adenosine triphosphate moiety can undergo hydrolysis, breaking down into adenosine diphosphate and inorganic phosphate.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used in oxidation reactions.

    Substituting Ligands: Various ligands like ammonia, phosphines, or other organic molecules can replace the coordinated water molecules.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the adenosine triphosphate moiety.

Major Products Formed

    Oxidation Products: Depending on the oxidizing agent, different oxidation states of rhodium complexes can be formed.

    Substitution Products: New rhodium complexes with different ligands replacing the water molecules.

    Hydrolysis Products: Adenosine diphosphate and inorganic phosphate.

Scientific Research Applications

Rh(H2O)3ATP has several scientific research applications:

    Chemistry: Used as a catalyst in various chemical reactions due to its ability to undergo redox and substitution reactions.

    Biology: Studied for its interactions with biological molecules, particularly proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-bacterial properties.

    Industry: Utilized in processes requiring specific catalytic activities, such as hydrogenation reactions.

Mechanism of Action

The mechanism of action of Rh(H2O)3ATP involves its ability to interact with biological molecules through coordination chemistry. The rhodium center can form bonds with various functional groups in proteins and nucleic acids, affecting their structure and function. This interaction can lead to the inhibition of enzymatic activities or the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Triaquarhodium-adenosine diphosphate complex (Rh(H2O)3ADP)
  • Triaquarhodium-adenosine monophosphate complex (Rh(H2O)3AMP)
  • Triaquarhodium-adenosine complex (Rh(H2O)3A)

Uniqueness

Rh(H2O)3ATP is unique due to its coordination with adenosine triphosphate, which provides it with distinct chemical properties and potential applications. The presence of three phosphate groups in adenosine triphosphate allows for more complex interactions and reactions compared to its diphosphate and monophosphate counterparts.

Biological Activity

Rhodium complexes, particularly Rh(H₂O)₃ATP, have garnered attention in biochemical research due to their unique properties and potential applications in biological systems. This article delves into the biological activity of Rh(H₂O)₃ATP, exploring its interaction with proteins, enzymatic activity, and implications for medicinal chemistry.

Structure and Properties

Rh(H₂O)₃ATP is a coordination complex where rhodium is coordinated with water molecules and adenosine triphosphate (ATP). The structure allows it to interact with various biological molecules, influencing enzymatic reactions and cellular processes.

Biological Activity Overview

The biological activity of Rh(H₂O)₃ATP can be categorized into several key areas:

  • Enzymatic Interaction :
    • Rh(H₂O)₃ATP exhibits substrate activity with enzymes such as phosphoglycerate kinase. It facilitates the transfer of phosphoryl groups between ATP and substrates, demonstrating its role in enzymatic reactions .
    • The complex's slow ligand exchange rates allow it to remain bound to reaction products, which can lead to enzyme inactivation when the metal ion coordinates with protein side chains .
  • Cellular Uptake and Localization :
    • Studies indicate that rhodium complexes, including Rh(H₂O)₃ATP, show selective uptake by cells, which may enhance their therapeutic efficacy. The uptake mechanisms are crucial for determining the distribution of these complexes within cellular compartments .
  • DNA Binding :
    • Rhodium complexes have been shown to bind selectively to DNA, influencing gene expression and cellular responses. This property is particularly relevant in the context of anticancer therapies where DNA targeting is essential .

Case Study 1: Enzymatic Activity

A study investigated the interaction of Rh(H₂O)₃ATP with phosphoglycerate kinase from yeast. The findings revealed that:

  • The complex facilitated a one-turnover substrate activity.
  • The reaction product remained coordinated to the metal ion, indicating a strong interaction between the complex and the enzyme .

Case Study 2: Cellular Effects

Research on rhodium-based metalloinsertors demonstrated that:

  • Modifications in the ancillary ligands of rhodium complexes affected their biological selectivity and cellular uptake.
  • Minimizing mitochondrial uptake was associated with higher selectivity towards target cells, an important consideration for drug design .

Data Table: Biological Activity Comparisons

Property/ActivityRh(H₂O)₃ATPOther Rhodium Complexes
Enzymatic Substrate ActivityYes (with PGK)Varies
DNA Binding AffinityModerateHigh (varies by complex)
Cellular UptakeSelectiveVaries
Mitochondrial LocalizationLowHigh

Research Findings

Recent studies have highlighted several important findings regarding Rh(H₂O)₃ATP:

  • Mechanism of Action : The coordination of rhodium ions enhances the electrophilic character of substrates, facilitating chemical transformations that are crucial in metabolic pathways .
  • Therapeutic Potential : The selective toxicity of rhodium complexes towards cancer cells suggests potential applications in targeted therapies. This is supported by evidence showing that modifications can enhance their efficacy while minimizing side effects .

Properties

IUPAC Name

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.3H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);3*1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJDCHYKBQPXLD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O16P3Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117405-93-3
Record name Tridentate triaquarhodium-adenosine 5'-triphosphate complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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